

Application Notes and Protocols for Y08284 in In Vitro Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Y08284

Cat. No.: B15144242

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Introduction

Y08284 is a highly potent and selective small molecule inhibitor of the bromodomain of CREB-binding protein (CBP) and its close homolog p300. With a reported IC₅₀ of 4.21 nM in biochemical assays, **Y08284** serves as a critical tool for investigating the role of CBP/p300 in gene transcription, cellular proliferation, and disease pathogenesis.[1] Dysregulation of CBP/p300 is implicated in various cancers, making their bromodomains attractive therapeutic targets. These application notes provide detailed protocols for utilizing **Y08284** in a range of in vitro studies to assess its biological activity and mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for **Y08284**, providing a reference for designing in vitro experiments.

Table 1: Biochemical and Cellular Activity of **Y08284** and Related Compounds

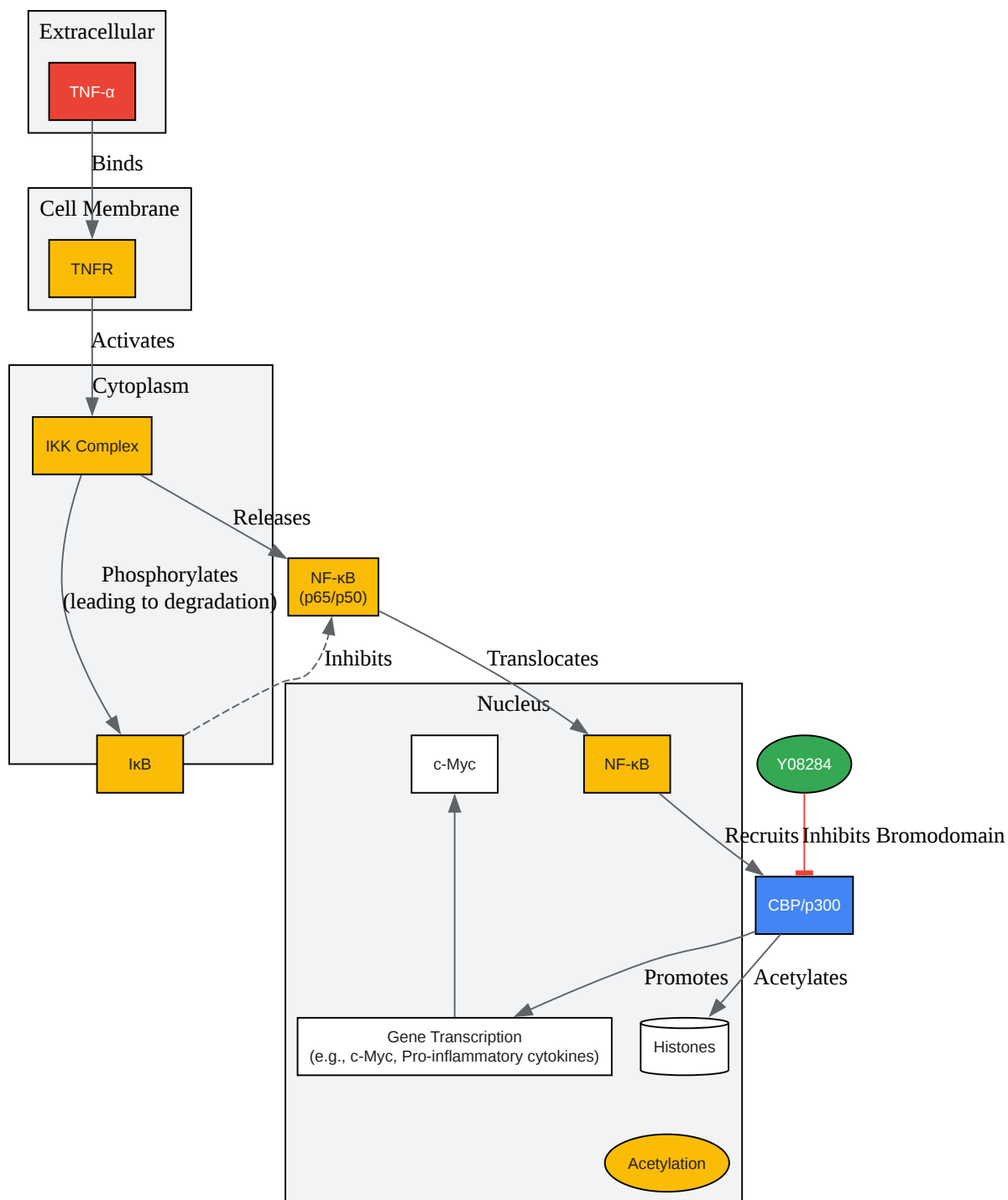
Compound	Assay Type	Target	IC50	Cell Line	Notes
Y08284	HTRF Assay	CBP Bromodomai n	4.21 nM	-	Potent biochemical inhibition.[1]
QP284 (Y08284)	Cell Viability	-	6.43 µM	C4-2B (Prostate Cancer)	Demonstrate s cellular activity.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay Type	Recommended Starting Concentration Range	Key Readouts
Cell Viability / Proliferation	0.1 µM - 50 µM	IC50, EC50, Cell Count, Metabolic Activity
Western Blotting	0.5 µM - 10 µM	Protein expression levels (e.g., H3K27ac, c-Myc)
Chromatin Immunoprecipitation (ChIP)	1 µM - 10 µM	Occupancy of CBP/p300 at specific gene promoters
Gene Expression Analysis (RT- qPCR)	0.5 µM - 10 µM	mRNA levels of target genes (e.g., MYC, NFκB pathway genes)

Signaling Pathways

Y08284, as a CBP/p300 bromodomain inhibitor, is expected to modulate signaling pathways where these proteins act as transcriptional co-activators. Key affected pathways include the NF-κB and c-Myc signaling cascades, both crucial for cell proliferation, survival, and inflammation.



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Caption: Y08284 inhibits CBP/p300, affecting NF-κB and c-Myc pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **Y08284** on cancer cell lines.

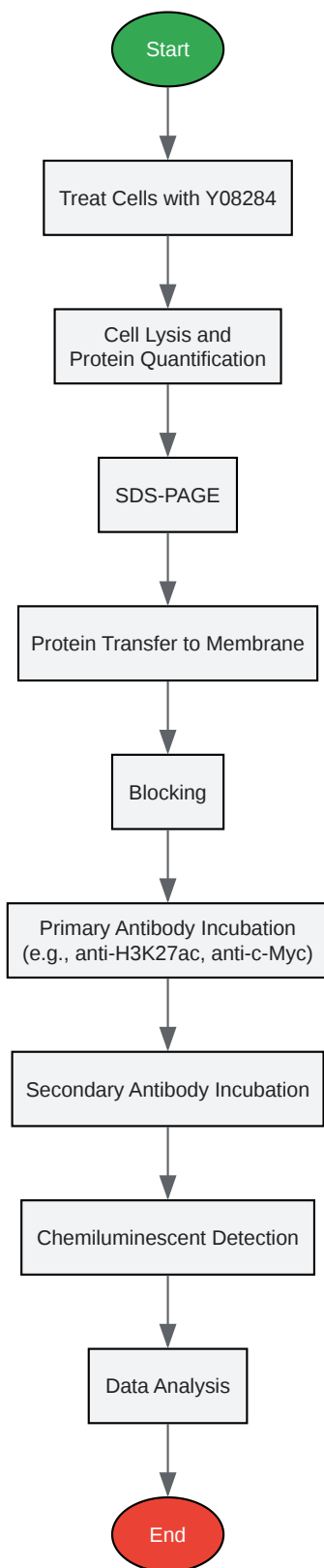
Materials:

- **Y08284** (dissolved in DMSO)
- Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1)
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Y08284** in complete medium. The final concentrations should typically range from 0.1 μ M to 50 μ M. Add 100 μ L of the diluted compound to the respective wells. Include a DMSO vehicle control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.



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References

- 1. Y08284 | CBP/p300 inhibitor | Probechem Biochemicals [probechem.com]
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